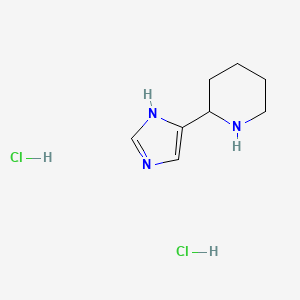

2-(1H-IMIDAZOL-4-YL)-PIPERIDINE 2HCL

Description

Properties

CAS No. |

51746-84-0 |

|---|---|

Molecular Formula |

C8H15Cl2N3 |

Molecular Weight |

224.13 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)piperidine;dihydrochloride |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2,(H,9,11);2*1H |

InChI Key |

OJRQDCOWYBNEFZ-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2=CN=CN2.Cl.Cl |

Canonical SMILES |

C1CCNC(C1)C2=CN=CN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Piperidine Intermediate

One common approach involves the synthesis of a 2-substituted piperidine intermediate. For example, the preparation may start from 2-piperidone or 2-piperidinecarboxaldehyde derivatives, which undergo reductive amination or nucleophilic substitution to introduce the necessary substituents.

In a reported method, (S)-{(2S)-1-allylpiperidin-2-yl}(3-methoxyphenyl)methanol was synthesized by reacting a piperidine derivative with potassium hydroxide in methanol under reflux for 16 hours, followed by solvent removal and purification steps. This method demonstrates the use of basic conditions and reflux to promote substitution reactions on the piperidine ring.

Formation of the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to enhance its physicochemical properties. This is achieved by treating the free base form of 2-(1H-imidazol-4-yl)-piperidine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), followed by crystallization.

The acid addition salts formed are pharmaceutically acceptable and improve the compound's solubility and stability. The hydrochloride salt is the most common form used for biological evaluation and pharmaceutical formulation.

Research Findings and Analysis

Pharmacological Relevance of Preparation

The selective preparation of this compound is crucial because the structural integrity of both the imidazole and piperidine rings determines the compound’s antagonistic activity at α2-adrenoceptors. These receptors are involved in modulating insulin release, vascular tone, and lipid metabolism, making the compound valuable for diabetes and cardiovascular treatments.

Optimization of Reaction Conditions

- Reflux conditions in methanol with potassium hydroxide promote efficient substitution on the piperidine ring.

- The choice of solvents and reaction times significantly affects the yield and purity.

- The formation of the hydrochloride salt is typically performed under mild acidic conditions to avoid decomposition.

Purification and Characterization

- After synthesis, the compound is purified by crystallization or chromatographic methods.

- Characterization includes mass spectrometry (e.g., [M+H]+ peaks), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine intermediate synthesis | Starting materials (e.g., 2-piperidone), KOH, MeOH, reflux 16 h | Substituted piperidine intermediate |

| 2 | Imidazole ring introduction | Imidazole or precursor, nucleophilic substitution or cyclization | Formation of 2-(1H-imidazol-4-yl)-piperidine free base |

| 3 | Hydrochloride salt formation | HCl in ethanol or ether, mild acidic conditions | This compound salt, crystalline form |

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(1H-Imidazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Structural Analogs

Key Observations:

- Benzimidazole Analogs : Replacement of imidazole with benzimidazole (e.g., compounds) introduces aromatic bulk, reducing solubility but enhancing binding to hydrophobic enzyme pockets (e.g., kinases) .

- Substituent Effects : Ethyl or tosyl groups () increase molecular weight and lipophilicity, impacting bioavailability and metabolic stability .

Pharmacological Profiles

Table 2: Functional Comparisons

Key Observations:

- The target compound’s imidazole-piperidine core is distinct from Dexlansoprazole (benzimidazole-based proton pump inhibitor) and VU0155056 (mGluR5 modulator), highlighting structural versatility in drug design .

- Benzimidazole-containing analogs () are more prevalent in kinase and protease inhibition, whereas imidazole derivatives (target compound, histamine) are associated with receptor modulation .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-imidazol-4-yl)-piperidine dihydrochloride, and how can its purity be validated?

Methodological Answer:

The synthesis of imidazole-piperidine derivatives typically involves multi-step organic reactions. A common approach includes:

Coupling Reactions : Reacting imidazole precursors (e.g., 4-imidazolecarboxaldehyde) with piperidine derivatives via reductive amination or nucleophilic substitution .

Salt Formation : Converting the free base to the dihydrochloride salt using HCl in a solvent like ethanol or dichloromethane .

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.

For purity validation :

- HPLC/GC-MS : Quantify impurities and confirm molecular weight.

- 1H/13C NMR : Verify structural integrity and detect residual solvents .

- Elemental Analysis : Confirm stoichiometry (e.g., C8H15Cl2N3) .

Basic: How do researchers assess the stability and solubility of 2-(1H-imidazol-4-yl)-piperidine dihydrochloride under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in polar (water, DMSO) and non-polar solvents (DCM, ether) to determine optimal storage and reaction conditions. Aqueous solubility is critical for biological assays .

- Stability Studies :

Advanced: How can researchers design structure-activity relationship (SAR) studies for imidazole-piperidine derivatives in receptor-binding assays?

Methodological Answer:

Scaffold Modification : Synthesize analogs with substitutions on the imidazole ring (e.g., methyl, halogen) or piperidine nitrogen to evaluate steric/electronic effects .

Biological Screening :

- In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .

- Computational Modeling : Perform docking studies (e.g., AutoDock) to predict interactions with receptor active sites .

Data Analysis : Correlate substituent effects (e.g., logP, polar surface area) with activity using QSAR models .

Advanced: What strategies resolve contradictions in reported biological activities of imidazole-piperidine compounds across studies?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

Standardized Protocols :

- Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., known agonists/antagonists) .

Orthogonal Validation :

- Confirm enzyme inhibition (e.g., cytochrome P450) via fluorogenic substrates and mass spectrometry .

Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects, salt forms) .

Advanced: How can researchers optimize the compound for blood-brain barrier (BBB) penetration in neurological studies?

Methodological Answer:

Physicochemical Tuning :

In Silico Prediction : Use tools like SwissADME to estimate BBB permeability .

In Vivo Testing :

- Administer the compound in rodent models and measure brain-to-plasma ratios via LC-MS/MS .

Basic: What safety protocols are recommended for handling 2-(1H-imidazol-4-yl)-piperidine dihydrochloride in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) using ATP-Glo assays to identify targets .

Mechanistic Studies :

- Perform Western blotting to assess downstream signaling (e.g., phosphorylation of MAPK/ERK) .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.